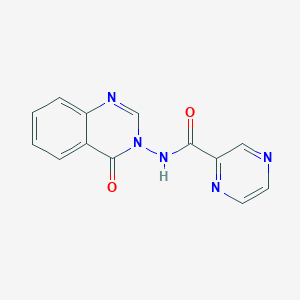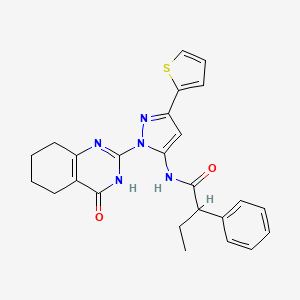![molecular formula C19H15N3S B2530023 N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 404852-86-4](/img/structure/B2530023.png)
N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine" is a derivative of thieno[2,3-d]pyrimidin-4-amine, which is a heterocyclic compound that has garnered interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activity of closely related compounds, which can be used to infer some properties of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves cyclization reactions and coupling of different aromatic and heteroaromatic components. For instance, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was achieved by coupling 3-(4-Chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, resulting in good yields and characterized by spectral analyses . Similarly, the synthesis of other pyrimidine derivatives often involves cyclization, as seen with the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine using Ni(NO3)2 as a catalyst . These methods suggest that the synthesis of "this compound" could also involve a cyclization step followed by aromatic coupling.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was determined by X-ray diffraction and supported by elemental analysis and spectroscopic data . These techniques could similarly be applied to determine the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be influenced by the substituents on the aromatic rings. The docking studies of related compounds suggest interactions with biological targets . Additionally, the presence of substituents like chloro and methoxy groups can affect the electronic properties and thus the reactivity of the compounds . Theoretical studies using DFT calculations can provide insights into the chemical reactivity, as demonstrated for 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine .
Physical and Chemical Properties Analysis
The physical properties such as melting points, solubility, and crystal structure are often determined experimentally. The chemical properties, including acidity, basicity, and stability, can be inferred from the functional groups present in the molecule. For instance, the crystal structure of related compounds provides information on molecular packing and potential intermolecular interactions . Theoretical calculations, such as those performed for triazolyl-pyrimidin derivatives, can predict thermodynamic properties and electronic structure, which are indicative of stability and reactivity .
Applications De Recherche Scientifique
Antioxidant Activity
Research has demonstrated the synthesis of derivatives related to thieno[2,3-d]pyrimidine, highlighting their significant antioxidant activities. These compounds exhibit radical scavenging abilities, which are critical for counteracting oxidative stress in biological systems. The presence of electron-donating substituents enhances this activity, suggesting the compound's potential utility in developing antioxidant therapies (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antimicrobial Applications
Compounds synthesized from pyrimidine derivatives have shown promising antimicrobial effects when incorporated into materials such as polyurethane varnish and printing ink. These findings suggest the potential for using such compounds in coatings and inks to impart antimicrobial properties, thus preventing microbial growth on surfaces and materials (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Antifungal Effectiveness
Derivatives of the compound have been synthesized and tested for their antifungal properties against various fungi types. Some derivatives showed considerable effectiveness, especially against Aspergillus terreus, highlighting the potential of these compounds in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Antitumor and Apoptosis Induction
N-substituted phenyl derivatives related to the compound have been identified as potent apoptosis inducers, demonstrating significant activity in inhibiting tubulin polymerization. This property is crucial for the development of cancer therapeutics, as it can lead to the destruction of cancer cells by preventing cell division (Kemnitzer, Sirisoma, May, Tseng, Drewe, & Cai, 2009).
Drug Design Against Chronic Myeloid Leukemia
A specific derivative of N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has been synthesized and proposed as a precursor for drug design against chronic myeloid leukemia. This compound's synthesis and structural analysis pave the way for developing targeted therapies against specific types of leukemia, demonstrating the compound's relevance in medicinal chemistry (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Mécanisme D'action
Target of Action
N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a derivative of thieno[2,3-d]pyrimidin-4-amine . Thieno[2,3-d]pyrimidin-4-amine derivatives have been found to exhibit a broad range of biological and pharmacological activities . They have been docked against the acetyl-CoA carboxylase enzyme , which plays a crucial role in fatty acid biosynthesis and energy metabolism.
Mode of Action
The mode of action of this compound involves interaction with its target, the acetyl-CoA carboxylase enzyme . The compound binds to the enzyme, potentially inhibiting its activity. This interaction can lead to changes in the enzyme’s function, affecting the metabolic processes it regulates.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway, regulated by the acetyl-CoA carboxylase enzyme . Inhibition of this enzyme can disrupt the production of fatty acids, affecting various downstream effects related to energy metabolism and cell membrane synthesis.
Pharmacokinetics
The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of the acetyl-CoA carboxylase enzyme . This could lead to a decrease in fatty acid biosynthesis, potentially affecting energy metabolism and cell membrane synthesis in the organism.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-13-7-9-15(10-8-13)22-18-17-16(14-5-3-2-4-6-14)11-23-19(17)21-12-20-18/h2-12H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXGPGNSBKNLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)
![2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol](/img/structure/B2529941.png)
![3-(3,4-dimethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2529942.png)
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2529944.png)


![4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2529950.png)
![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide](/img/structure/B2529954.png)
![(1R,5S)-N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2529957.png)

![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)

